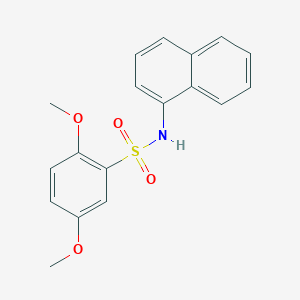![molecular formula C16H17NO4S B280962 3-[(Mesitylamino)sulfonyl]benzoic acid](/img/structure/B280962.png)
3-[(Mesitylamino)sulfonyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Mesitylamino)sulfonyl]benzoic acid is a chemical compound that is widely used in scientific research. This compound has a unique structure that allows it to interact with biological systems in a variety of ways. In
Mécanisme D'action
The mechanism of action of 3-[(Mesitylamino)sulfonyl]benzoic acid is not fully understood. However, it is believed to interact with biological molecules through hydrogen bonding and electrostatic interactions. This allows it to bind to specific sites on proteins and nucleic acids, which can be detected through fluorescence.
Biochemical and Physiological Effects:
3-[(Mesitylamino)sulfonyl]benzoic acid has been shown to have a variety of biochemical and physiological effects. It has been used to study protein-protein interactions, protein-ligand interactions, and enzymatic reactions. It has also been used to study the structure and function of nucleic acids.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-[(Mesitylamino)sulfonyl]benzoic acid in lab experiments is its high sensitivity and specificity. It is also relatively easy to use and can be incorporated into a variety of experimental protocols. However, one of the limitations of using this compound is its potential toxicity, which can affect the results of experiments.
Orientations Futures
There are many future directions for the use of 3-[(Mesitylamino)sulfonyl]benzoic acid in scientific research. One area of interest is the development of new fluorescent probes that can be used to detect specific biological molecules. Another area of interest is the development of new synthetic methods for the production of this compound, which could improve its efficiency and reduce its toxicity.
In conclusion, 3-[(Mesitylamino)sulfonyl]benzoic acid is a versatile compound that has many applications in scientific research. Its unique structure and properties make it a valuable tool for studying biological systems, and its potential for future development makes it an exciting area of research.
Méthodes De Synthèse
The synthesis of 3-[(Mesitylamino)sulfonyl]benzoic acid involves the reaction of mesitylamine with benzenesulfonyl chloride in the presence of a base. The resulting product is purified through recrystallization to obtain pure 3-[(Mesitylamino)sulfonyl]benzoic acid.
Applications De Recherche Scientifique
3-[(Mesitylamino)sulfonyl]benzoic acid has a wide range of scientific research applications. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of peptides and other complex molecules. It is also used as a fluorescent probe for the detection of biological molecules such as proteins and nucleic acids.
Propriétés
Formule moléculaire |
C16H17NO4S |
|---|---|
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
3-[(2,4,6-trimethylphenyl)sulfamoyl]benzoic acid |
InChI |
InChI=1S/C16H17NO4S/c1-10-7-11(2)15(12(3)8-10)17-22(20,21)14-6-4-5-13(9-14)16(18)19/h4-9,17H,1-3H3,(H,18,19) |
Clé InChI |
SWHSVJPXXSCZCN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O)C |
SMILES canonique |
CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-{[Benzyl(methyl)amino]sulfonyl}-2-methylbenzoic acid](/img/structure/B280882.png)




![2,5-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B280892.png)

![Methyl 2-tert-butyl-5-{[(4-fluorophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280899.png)
![Methyl 2-tert-butyl-5-{[(4-chlorophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280900.png)
![Methyl 2-tert-butyl-5-{[(4-ethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280903.png)
![Methyl 2-tert-butyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280905.png)
![6,8-bis(4-morpholinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one](/img/structure/B280910.png)
![N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B280912.png)